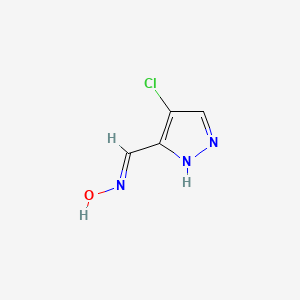
2-Amino-3-(pyridin-2-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(pyridin-2-yl)propan-1-ol is an organic compound with the molecular formula C8H12N2O It features a pyridine ring attached to a propanol chain, which is further substituted with an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method to synthesize 2-Amino-3-(pyridin-2-yl)propan-1-ol involves the reductive amination of 2-pyridinecarboxaldehyde with 3-aminopropanol. This reaction typically uses a reducing agent like sodium cyanoborohydride (NaBH3CN) under mild acidic conditions to facilitate the formation of the desired product.
-
Grignard Reaction: : Another synthetic route involves the reaction of 2-bromopyridine with a Grignard reagent, such as 3-hydroxypropylmagnesium bromide. This reaction proceeds under anhydrous conditions and requires a subsequent hydrolysis step to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above methods, focusing on scalability, cost-effectiveness, and yield. Continuous flow reactors and catalytic hydrogenation are often employed to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : 2-Amino-3-(pyridin-2-yl)propan-1-ol can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding ketones or carboxylic acids.
-
Reduction: : The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to yield various reduced forms, including alcohols and amines.
-
Substitution: : Nucleophilic substitution reactions can occur at the amino group or the hydroxyl group, leading to the formation of various derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 2-Amino-3-(pyridin-2-yl)propan-1-ol serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s structure, featuring both amino and hydroxyl groups, makes it a potential ligand for biological studies. It can interact with various biomolecules, facilitating research in enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial effects, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and intermediates. Its reactivity and functional groups make it suitable for producing various industrial products, including polymers and resins.
Mécanisme D'action
The mechanism by which 2-Amino-3-(pyridin-2-yl)propan-1-ol exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the hydroxyl group can participate in nucleophilic or electrophilic reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-(pyridin-3-yl)propan-1-ol: Similar structure but with the pyridine ring attached at the 3-position.
2-Amino-3-(pyridin-4-yl)propan-1-ol: Pyridine ring attached at the 4-position.
2-Amino-3-(pyridin-2-yl)butan-1-ol: Similar structure with an additional methyl group on the propanol chain.
Uniqueness
2-Amino-3-(pyridin-2-yl)propan-1-ol is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The position of the pyridine ring and the presence of both amino and hydroxyl groups provide distinct chemical properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
2-amino-3-pyridin-2-ylpropan-1-ol |
InChI |
InChI=1S/C8H12N2O/c9-7(6-11)5-8-3-1-2-4-10-8/h1-4,7,11H,5-6,9H2 |
Clé InChI |
WKEQJAOJUWOVAM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CC(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


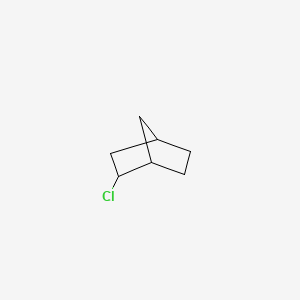
amine](/img/structure/B12088635.png)
![Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-](/img/structure/B12088647.png)
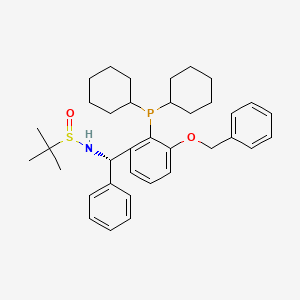
![(5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12088655.png)
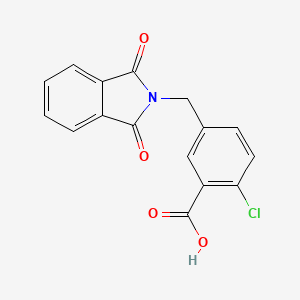

![3-[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]sulfanylpropanenitrile](/img/structure/B12088665.png)
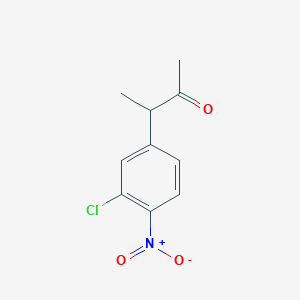
![prop-2-enyl 3-[[7-acetamido-2-phenyl-8-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate](/img/structure/B12088671.png)

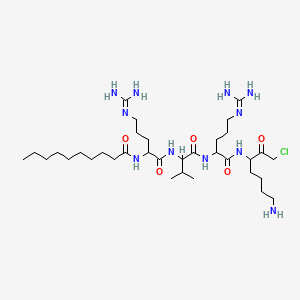
![2-[2-Hydroxy-3,8,8,17,19-pentamethyl-9-(3,4,5-trihydroxyoxan-2-yl)oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-22-yl]propan-2-yl acetate](/img/structure/B12088699.png)
